![molecular formula C22H26N4O3 B10989180 [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10989180.png)
[4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
- The compound you’ve mentioned is a complex heterocyclic structure with multiple functional groups.
- It consists of a piperazine ring, a pyridine ring, and an oxazole ring, all interconnected.
- The presence of the methoxy group (CH₃O) at the 3-position of the phenyl ring adds further complexity.
- This compound likely exhibits interesting pharmacological properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can draw insights from related compounds with similar structural features.
- A common approach involves the Mannich reaction, which allows the incorporation of the piperazine moiety into the molecule .
- Industrial production methods may vary, but optimization of reaction conditions and purification steps would be crucial.
Chemical Reactions Analysis
- Given the complexity, we can infer potential reactions based on similar structures:
Oxidation: The pyridine ring could undergo oxidation, leading to various products.
Reduction: Reduction of the oxazole or pyridine ring might occur.
Substitution: The phenyl ring could undergo substitution reactions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Structural Features
The structure of the compound includes:
- A piperazine ring which is known for its versatility in medicinal chemistry.
- A methoxyphenyl substituent that enhances lipophilicity and biological activity.
- An oxazolo[5,4-b]pyridine moiety , which is often associated with neuroactive properties.
The unique arrangement of these functional groups suggests that this compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects.
Research indicates that compounds with similar structures exhibit various biological activities. For instance:
- Antidepressant Effects : Piperazine derivatives are often linked to antidepressant activity due to their ability to modulate neurotransmitter systems.
- Neuroprotective Properties : The presence of the oxazolo[5,4-b]pyridine moiety is associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi, indicating potential applications in antimicrobial therapies.
Neuropharmacological Studies
A study utilizing computational tools like the Prediction of Activity Spectra for Substances (PASS) has indicated promising biological activities for compounds structurally similar to [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone. These studies suggest potential applications in treating depression and anxiety disorders due to their interaction with serotonin and dopamine receptors.
Antimicrobial Efficacy
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using standard disc diffusion methods, revealing a dose-dependent response that highlights its potential as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have shown that this compound can form stable interactions with various biological targets. These findings support further investigation into its therapeutic applications in drug design.
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Piperazine ring with methoxyphenyl group and oxazolo[5,4-b]pyridine | Antidepressant, Neuroprotective | Enhanced interaction with biological targets |
Similar Piperazine Derivative | Piperazine core | Antidepressant | Lacks oxazole moiety |
Oxazolo[5,4-b]pyridine Analog | Oxazole structure | Neuroprotective | Simpler structure without piperazine |
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this exact structure.
- we can explore related piperazine-based compounds, such as urapidil , which also contains a methoxyphenyl group.
- Highlighting the uniqueness of this compound would require a detailed comparative analysis.
Remember that while I’ve provided insights based on related structures, direct information on this specific compound remains limited Researchers would need to synthesize and study it comprehensively to uncover its full potential
Biological Activity
The compound [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex heterocyclic molecule with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring, an oxazole moiety, and a pyridine structure, which are known to contribute to various biological activities. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of oxazole and pyridine have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Compound | Target | Effect |
---|---|---|
MM129 | BTK | Induces apoptosis in colorectal cancer cells |
MM134 | mTOR | Inhibits cell viability in various cancer lines |
MM136 | CDKs | Suppresses tumor growth in xenograft models |
2. Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological potential. Compounds with piperazine rings have been linked to antidepressant and anxiolytic effects due to their interaction with serotonin receptors. The methoxy group may enhance selectivity towards specific receptor subtypes, thereby modulating neurotransmitter systems effectively .
3. Antimicrobial Activity
Similar heterocyclic compounds have demonstrated antimicrobial properties against various pathogens. The oxazole and pyridine components are particularly noted for their activity against bacterial strains, making such compounds candidates for further development as antimicrobial agents .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Kinases : Compounds similar in structure have been shown to inhibit kinases such as AKT and BTK, leading to reduced cell survival and proliferation.
- Modulation of Apoptosis : The compound may promote apoptosis through the intrinsic pathway by increasing pro-apoptotic factors while decreasing anti-apoptotic signals.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential enzymes are common mechanisms observed in related compounds.
Case Studies
A notable study investigated the effects of a related compound on various cancer cell lines (e.g., BxPC-3 and HCT-116). The results indicated significant cytotoxicity at nanomolar concentrations without affecting normal cells, highlighting the selectivity of these compounds for cancerous tissues . Another study focused on the neuropharmacological effects of piperazine derivatives, demonstrating their potential as anxiolytics through modulation of serotonin receptors .
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H26N4O3/c1-14(2)19-13-18(20-15(3)24-29-21(20)23-19)22(27)26-10-8-25(9-11-26)16-6-5-7-17(12-16)28-4/h5-7,12-14H,8-11H2,1-4H3 |
InChI Key |
UDNJWMSYFCTRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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